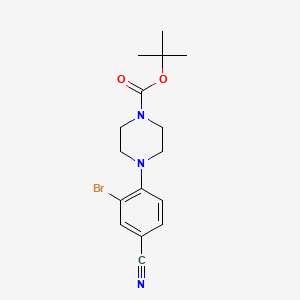
tert-Butyl 4-(2-bromo-4-cyanophenyl)-piperazine-1-carboxylate
Vue d'ensemble
Description
Tert-Butyl 4-(2-bromo-4-cyanophenyl)-piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H20BrN3O2 and its molecular weight is 366.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
tert-Butyl 4-(2-bromo-4-cyanophenyl)-piperazine-1-carboxylate, with the CAS number 1163248-18-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant research findings.
- Molecular Formula : C16H20BrN3O2
- Molecular Weight : 366.25 g/mol
- IUPAC Name : tert-butyl 4-(2-bromo-4-cyanophenyl)-1-piperazinecarboxylate
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of piperazine have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast cancer) | 15.63 | Induces apoptosis via p53 activation |
| Compound B | A549 (Lung cancer) | 0.11 | Microtubule destabilization |
| tert-Butyl derivative | U-937 (Leukemia) | TBD | TBD |
These findings suggest that modifications to the piperazine structure can enhance anticancer activity, potentially through mechanisms involving apoptosis and cell cycle arrest .
Neuroprotective Effects
Emerging evidence indicates that certain piperazine derivatives exhibit neuroprotective properties. The P2X7 receptor has been identified as a target for neuroinflammation, and compounds like this compound may modulate this receptor's activity, thereby influencing neuroinflammatory processes .
Case Studies
-
Study on Anticancer Activity :
A study conducted on a series of piperazine derivatives demonstrated that modifications, including bromination and cyanation, significantly increased cytotoxicity against MCF-7 and U-937 cell lines. The study utilized flow cytometry to confirm that these compounds induce apoptosis in a dose-dependent manner . -
Neuroinflammation Research :
Research utilizing positron emission tomography (PET) imaging has suggested that targeting the P2X7 receptor with piperazine derivatives could provide new avenues for treating neurodegenerative diseases .
Propriétés
IUPAC Name |
tert-butyl 4-(2-bromo-4-cyanophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)14-5-4-12(11-18)10-13(14)17/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRIMNILIOAEHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















